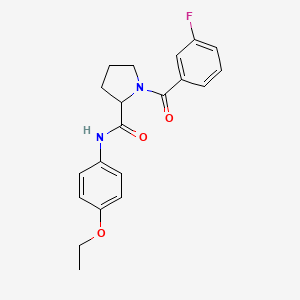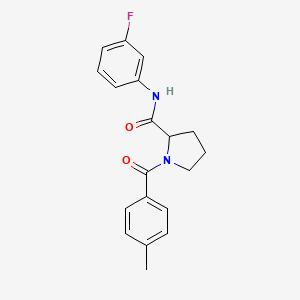
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. EF-24 belongs to the class of compounds known as curcumin analogs, which are derived from the natural product curcumin found in turmeric.
作用机制
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including NF-κB, STAT3, and Akt. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of disease. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using standard methods. It has also been extensively characterized in vitro and in vivo, making it a well-established tool for studying cancer and other diseases. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not well understood. Additionally, this compound has poor solubility in water, which can limit its use in certain assays.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide. One area of focus is the development of this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance therapeutic efficacy. Additionally, this compound has potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.
合成方法
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide is synthesized by a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with 3-fluorobenzoyl chloride to form an intermediate compound. The intermediate is then reacted with proline to produce this compound. The final product is purified using column chromatography.
科学研究应用
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-10-8-16(9-11-17)22-19(24)18-7-4-12-23(18)20(25)14-5-3-6-15(21)13-14/h3,5-6,8-11,13,18H,2,4,7,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLNMGYRTIOADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)
![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)

![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)

![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
![4-methoxy-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide](/img/structure/B6131403.png)
![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6131411.png)
